2,6-Dichloro-4-pyrrolidino-pyridine
Description
2,6-Dichloro-4-pyrrolidino-pyridine is a chlorinated pyridine derivative featuring a pyrrolidino substituent at the 4-position. The compound’s structure comprises a pyridine ring with chlorine atoms at the 2- and 6-positions, and a five-membered pyrrolidine (a saturated cyclic secondary amine) at the 4-position.
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,6-dichloro-4-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-8-5-7(6-9(11)12-8)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
JAWUDSRPONXGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,6-Dichloro-4-(4-propylphenyl)pyridine
- Structure : Pyridine ring with 2,6-dichloro and 4-(4-propylphenyl) substituents.
- Molecular Formula : C₁₄H₁₃Cl₂N .
- Molecular Weight : 266.17 g/mol .
- Key Differences: The 4-position substituent in this compound is a bulky, hydrophobic 4-propylphenyl group, whereas 2,6-Dichloro-4-pyrrolidino-pyridine features a pyrrolidino group, which is smaller, polar, and basic due to the secondary amine. The pyrrolidino group may enhance solubility in polar solvents and participation in hydrogen bonding, unlike the aryl group in the propylphenyl derivative. Reactivity: The electron-withdrawing chlorine atoms in both compounds activate the pyridine ring for nucleophilic substitution, but the pyrrolidino group’s electron-donating nature could modulate reactivity differently compared to the electron-neutral propylphenyl group.
4-Chloro-2,6-di(2-pyridinyl)pyrimidine
- Structure : Pyrimidine ring (two nitrogen atoms) with 4-chloro and 2,6-di(2-pyridinyl) substituents.
- Molecular Formula : C₁₄H₉ClN₄ .
- Molecular Weight : 268.7 g/mol .
- Physical Properties :
- Key Differences: Ring System: Pyrimidine (six-membered, two nitrogens) vs. pyridine (six-membered, one nitrogen). The additional nitrogen in pyrimidine increases electron deficiency, affecting aromaticity and reactivity. Basicity: The pyrrolidino group (pKa ~10–11 for pyrrolidine) is significantly more basic than the pyridinyl substituents (pKa ~1–5 for pyridine), influencing pH-dependent behavior.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with 2-chloro, 6-methyl, and 4-carboxylic acid groups.
- Molecular Formula : C₆H₅ClN₂O₂ (CAS 89581-58-8) .
- Key Differences: Functional Groups: The carboxylic acid group introduces high polarity and acidity (pKa ~2–3), contrasting with the pyrrolidino group’s basicity. Applications: Carboxylic acid derivatives are often used in metal coordination or as linkers in drug design, whereas pyrrolidino-pyridines may serve as ligands or bases in catalysis.
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
*Predicted or estimated based on analogous compounds.
Research Findings and Implications
Reactivity: The 2,6-dichloro substitution in pyridines facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides). The pyrrolidino group’s electron-donating nature may slow such reactions compared to electron-withdrawing substituents like carboxylic acids . Pyrimidine derivatives (e.g., 4-Chloro-2,6-di(2-pyridinyl)pyrimidine) are more electron-deficient, favoring metal-catalyzed cross-coupling reactions .
Solubility and Applications: Pyrrolidino-pyridines are likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to their amine group, whereas 2,6-Dichloro-4-(4-propylphenyl)pyridine is more lipophilic, suited for organic phase reactions .
Thermal Stability: Pyrimidine derivatives () exhibit high predicted boiling points (~366°C), suggesting thermal stability for high-temperature applications. Pyrrolidino-pyridines may decompose at lower temperatures due to the amine’s volatility .
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